molecular formula C16H14ClN5O3S2 B14988610 5-chloro-2-(2-methylbenzyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(2-methylbenzyl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B14988610
M. Wt: 423.9 g/mol
InChI Key: WDAHPDHNGZFWMI-UHFFFAOYSA-N
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Description

5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 5-chloropyrimidine-4-carboxylic acid, 5-methyl-1,3,4-thiadiazole-2-amine, and 2-methylbenzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of pyrimidine and thiadiazole are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds. This compound might exhibit similar biological activities.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties might make it suitable for various applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other critical enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrimidine-4-carboxamide: A simpler analog with similar core structure.

    5-Methyl-1,3,4-thiadiazole-2-amine: Shares the thiadiazole ring but lacks the pyrimidine moiety.

    2-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but is structurally simpler.

Uniqueness

The uniqueness of 5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it distinct from simpler analogs and potentially more versatile in various applications.

Properties

Molecular Formula

C16H14ClN5O3S2

Molecular Weight

423.9 g/mol

IUPAC Name

5-chloro-2-[(2-methylphenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5O3S2/c1-9-5-3-4-6-11(9)8-27(24,25)16-18-7-12(17)13(19-16)14(23)20-15-22-21-10(2)26-15/h3-7H,8H2,1-2H3,(H,20,22,23)

InChI Key

WDAHPDHNGZFWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C)Cl

Origin of Product

United States

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